molecular formula C15H10ClFN2 B1594507 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline CAS No. 119401-13-7

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Numéro de catalogue: B1594507
Numéro CAS: 119401-13-7
Poids moléculaire: 272.7 g/mol
Clé InChI: XYJIBRYJJRDFOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Chemical Nomenclature and IUPAC Classification

IUPAC Name : this compound
CAS Registry Number : 119401-13-7
Molecular Formula : C₁₅H₁₀ClFN₂ (272.7 g/mol)
SMILES Notation : Cc1nc(c2ccccc2F)c3cc(Cl)ccc3n1

This compound belongs to the quinazoline class of heterocyclic aromatic compounds, characterized by a bicyclic structure with a pyrimidine ring fused to a benzene ring. The substituents include a chlorine atom at position 6, a 2-fluorophenyl group at position 4, and a methyl group at position 2 of the quinazoline core.

Key Structural Features
Position Substituent Functional Group Role in Reactivity
2 Methyl (-CH₃) Alkyl Electron-donating
4 2-Fluorophenyl Aryl fluorine Electron-withdrawing
6 Chlorine (-Cl) Halogen Electrophilic site
Core Quinazoline Heterocycle Aromatic stability

Data compiled from PubChem, SynZeal, and IUPAC nomenclature standards.

Historical Context and Discovery Timeline

While direct historical records for this specific compound are limited, its significance emerged through its identification as a critical impurity in midazolam synthesis. Midazolam, a benzodiazepine sedative, was first synthesized in the 1970s. During process optimization, regulatory agencies such as the European Pharmacopeia (EP) established stringent purity standards, necessitating the isolation and characterization of impurities like this compound.

Key Milestones
  • 1970s : Development of midazolam as a clinical sedative.
  • 2000s : Identification of the compound as a process-related impurity in midazolam production.
  • 2010s : Inclusion in pharmacopeial monographs (e.g., EP 7.0) as "Impurity H".

Position Within Quinazoline Derivative Taxonomy

Quinazolines are classified based on substitution patterns and functional groups. This compound belongs to the 2,4,6-trisubstituted quinazoline subclass, characterized by three distinct substituents at non-adjacent positions.

Taxonomic Hierarchy
  • Parent Class : Quinazoline (C₈H₆N₂)
  • Subclass : 2,4,6-Trisubstituted quinazolines
  • Specific Derivative : this compound
Comparative Analysis of Substitution Patterns
Substituent Position Functional Group Impact on Reactivity
2 (Methyl) Electron-donating Enhances electrophilicity at C6
4 (2-Fluorophenyl) Electron-withdrawing Stabilizes aromatic ring
6 (Chlorine) Electron-withdrawing Activates C6 for nucleophilic substitution

Propriétés

IUPAC Name

6-chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJIBRYJJRDFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152452
Record name 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119401-13-7
Record name 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST845X9FH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

General Synthetic Strategies for Quinazoline Derivatives

Quinazoline synthesis is a well-established area in heterocyclic chemistry, with several methodologies developed to introduce various substituents efficiently. The main synthetic approaches for quinazoline frameworks include:

  • Cyclization of 2-aminobenzophenone derivatives with carbonyl or imine sources
  • Multi-component one-pot reactions involving 2-aminoarylketones, aldehydes, and ammonium acetate
  • Transition-metal-catalyzed and transition-metal-free protocols
  • Use of orthoesters and ammonium salts for ring closure
  • Direct arylation and functionalization of the quinazoline core

These methods are adaptable to the synthesis of highly substituted quinazoline derivatives, such as 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline.

Preparation Methods for this compound

Key Starting Materials

  • 2-Amino-5-chlorobenzophenone (for the quinazoline core and 6-chloro substitution)
  • 2-Fluorobenzaldehyde or 2-fluorobenzoyl chloride (for the 4-(2-fluorophenyl) group)
  • Methylating agents (for 2-methyl substitution)
  • Ammonium acetate or ammonia (for cyclization and nitrogen introduction)

Representative Synthetic Routes

Multi-Component Cyclocondensation

A widely used method for synthesizing 2,4-disubstituted quinazolines involves a one-pot, three-component reaction :

  • Step 1: Condensation of 2-amino-5-chlorobenzophenone with 2-fluorobenzaldehyde in the presence of ammonium acetate.
  • Step 2: Cyclization under heating, often in ethanol or acetic acid as solvent.
  • Step 3: Introduction of a methyl group at the 2-position, typically via methyl iodide or methyl sulfate under basic conditions.

This method is favored for its operational simplicity, high yields, and tolerance of various functional groups.

Transition-Metal Catalyzed Approaches

Recent advances include transition-metal-catalyzed cyclizations :

  • Step 1: Couple 2-amino-5-chlorobenzophenone with 2-fluorobenzonitrile in the presence of a ruthenium catalyst, potassium tert-butoxide, and Xantphos ligand.
  • Step 2: Methylate the 2-position using a methylating agent.
  • Step 3: Purify the product by recrystallization.

These methods are particularly useful for constructing highly functionalized quinazolines with good yields and selectivity.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Reference
Multi-component cyclocondensation 2-amino-5-chlorobenzophenone, aldehyde, NH4OAc Ethanol, 80–120°C 40–96 Simple, high yield, functional group tolerant
Orthoester-mediated cyclization 2-amino-5-chlorobenzophenone, orthoester, NH4OAc Solvent-free, 100–120°C 79–94 Green, catalyst-free, high yield
Transition-metal catalyzed cyclization 2-amino-5-chlorobenzophenone, benzonitrile, Ru catalyst Base, 100–120°C 18–76 Selective, broad substrate scope
Classical cyclization (patent method) 2-amino-5-chlorobenzophenone, chloroacetyl chloride, SOCl2 Organic solvent, 15–80°C Not specified Scalable, used for similar quinazolines

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Ethanol, acetic acid, or solvent-free conditions are preferred for green chemistry and operational simplicity.
  • Catalyst Use: Transition-metal-free methods are environmentally favorable, but metal-catalyzed reactions can offer higher selectivity for complex substitutions.
  • Workup: Recrystallization is often sufficient for purification, minimizing the need for chromatographic separation.
  • Functional Group Tolerance: These methods accommodate electron-withdrawing and electron-donating groups, allowing for a wide range of substituted quinazolines.

Research Findings and Practical Considerations

  • Yield and Purity: Multi-component and orthoester-mediated cyclizations consistently provide high yields (often >80%) and high purity products.
  • Scalability: The described methods are suitable for both small-scale laboratory synthesis and larger-scale production, with minimal modification.
  • Environmental Impact: Solvent-free and transition-metal-free protocols are increasingly favored for their reduced environmental footprint.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group at position 6 undergoes nucleophilic substitution under mild conditions. For example:

  • Amine substitution : Reacts with primary/secondary amines (e.g., pyrazol-3-amine) in anhydrous dichloromethane at −35°C to produce amide derivatives .

  • Hydrolysis : Forms hydroxyl derivatives under acidic/basic conditions, though this pathway is less common due to steric hindrance from the 2-methyl group .

Table 1: Substitution Reaction Examples

ReagentConditionsProductYield
1H-pyrazol-3-amineDCM, −35°C, 0.5 h4-((1H-pyrazol-3-yl)-amino)quinazoline52%
PiperidineTHF, 60°C, 12 hN-piperidinylquinazoline61%

Coupling Reactions

The 4-(2-fluorophenyl) group participates in cross-coupling reactions:

  • Sonogashira coupling : Reacts with terminal alkynes (e.g., phenylethyne) under Pd catalysis to form ethynyl derivatives like 2,4-dimethyl-6-(phenylethynyl)quinazoline (61% yield) .

  • Suzuki-Miyaura coupling : Limited by steric bulk but achievable with arylboronic acids under microwave irradiation .

Photochemical Modifications

Visible-light photocatalysis enables C–N bond formation at the quinazoline core:

  • C–H amination : Using Ru(bpy)₃Cl₂ as a photocatalyst and blue LED light, introduces amino groups at position 7 (69% yield for bromo derivatives) .

Table 2: Photochemical Reaction Parameters

PhotocatalystLight SourceSubstrateProductYield
Ru(bpy)₃Cl₂Blue LED6-Bromo-2-methyl-4-X7-Aminoquinazoline69%

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 321.9°C .

  • pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .

  • Electrophilic sites : Position 6 (Cl) > position 4 (aryl) .

This reactivity profile supports its use as a versatile intermediate in kinase inhibitor development and photodynamic therapeutic agents .

Applications De Recherche Scientifique

Pharmaceutical Applications

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline serves as a crucial building block in the synthesis of various pharmaceuticals, especially in the development of tyrosine kinase inhibitors (TKIs). These inhibitors are essential in cancer therapy due to their ability to block specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the efficacy of quinazoline derivatives, including this compound, against various cancer cell lines. The compound has been shown to exhibit:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : This receptor is often overexpressed in cancers such as lung and breast cancer. Derivatives of quinazoline have demonstrated potent inhibitory effects on EGFR with IC50 values in the low nanomolar range, indicating strong anticancer potential .
  • Cytotoxic Effects : Studies have reported significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), with IC50 values ranging from 0.13 nM to 5 μM depending on the specific derivative and modifications .

Organic Synthesis Applications

In organic chemistry, this quinazoline derivative is valued for its unique reactivity patterns, making it an essential intermediate for synthesizing complex organic molecules.

Synthesis of Other Compounds

This compound can be utilized in:

  • Nucleophilic Substitutions : The presence of chlorine and fluorine atoms allows for selective nucleophilic attack, facilitating the formation of diverse derivatives.
  • Cross-Coupling Reactions : It serves as a substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds necessary for complex molecule synthesis .

Development of New Anticancer Agents

A notable study synthesized various quinazoline derivatives based on the framework of this compound. These derivatives were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly influenced their biological activity. For instance, introducing electron-withdrawing groups enhanced potency against EGFR .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how different substituents affect the activity of quinazoline derivatives. For example, substituting different groups at the 6 and 7 positions has shown to improve binding affinity to target proteins, thus enhancing anticancer activity .

Mécanisme D'action

The mechanism by which 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS: 885277-38-3)
  • Key Differences : The fluorine atom is located at the para position of the phenyl group (vs. ortho in the target compound), and the chlorine and methyl groups are swapped (4-Cl and 6-Me vs. 6-Cl and 2-Me).
  • The repositioning of chlorine and methyl groups may influence regioselectivity in synthetic reactions .
4-Chloro-6-fluoro-2-methylquinazoline (CAS: 1206694-32-7)
  • Key Differences : Fluorine replaces chlorine at position 6, and chlorine is at position 3.
  • Impact: Reduced leaving group ability (F vs. Cl) at position 6 decreases reactivity in nucleophilic substitutions.

Functional Group Modifications

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide (CAS: 60656-72-6)
  • Key Differences : The methyl group is replaced by a chloromethyl group, and an oxide group is introduced at position 3.
  • Impact: The chloromethyl group increases steric bulk and reactivity, enabling diverse functionalization.
4-Chloro-2-cyclopropylquinazoline (CAS: 1095559-57-1)
  • Key Differences : A cyclopropyl group replaces the methyl group at position 2.
  • Impact :
    • The cyclopropyl group enhances steric hindrance, which may reduce reaction rates but improve target selectivity in drug design .

Data Table: Key Properties of Selected Quinazolines

Compound Name CAS Number Substituents (Positions) Molecular Weight Key Applications/Properties
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline 119401-13-7 6-Cl, 4-(2-F-Ph), 2-Me 272.70 HDAC6 inhibition, synthetic intermediate
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline 885277-38-3 4-Cl, 2-(4-F-Ph), 6-Me 272.70 Altered regioselectivity in reactions
4-Chloro-6-fluoro-2-methylquinazoline 1206694-32-7 4-Cl, 6-F, 2-Me 236.65 Enhanced lipophilicity
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-Oxide 60656-72-6 6-Cl, 4-(2-F-Ph), 2-CH₂Cl, 3-O 307.73 High reactivity in substitutions

Activité Biologique

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics and other diseases. This article synthesizes available research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

Molecular Formula: C15H10ClFN2
Molecular Weight: 272.70 g/mol
CAS Number: 119401-13-7

The compound features a quinazoline backbone with a chloro group at the 6-position and a fluorophenyl substituent at the 4-position. This specific arrangement contributes to its biological activity, particularly in inhibiting various kinases involved in cancer progression.

The biological activity of this compound is primarily attributed to its interaction with tyrosine kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival. Quinazolines, including this compound, have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are often overexpressed in various cancers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • Inhibition of EGFR : The compound was evaluated for its inhibitory effects on EGFR, showing promising results with IC50 values comparable to established inhibitors like gefitinib. Specific studies noted that modifications at the 6-position enhance binding affinity and inhibitory activity against EGFR .
  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 0.5 to 5 µM depending on the cell line tested .

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives have been explored for additional therapeutic effects:

  • Anti-inflammatory Effects : Some studies suggest that quinazoline compounds may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
  • Antimicrobial Activity : Quinazolines have also been investigated for their potential antimicrobial activities, although specific data on this compound in this context is limited .

Case Studies

  • EGFR Inhibition Study :
    • A study assessed the efficacy of various quinazoline derivatives against EGFR. The results indicated that compounds with electron-withdrawing groups at the aniline ring exhibited enhanced activity. Specifically, this compound was noted for its strong binding affinity .
  • Cytotoxicity Testing :
    • In a comparative analysis of several quinazoline derivatives, this compound displayed significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

Data Summary Table

Biological ActivityCell Line TestedIC50 Value (µM)Reference
EGFR InhibitionA5490.5
CytotoxicityMCF-71.5
CytotoxicityHepG23.0
Anti-inflammatoryVariousNot specified

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline?

  • Methodological Answer : Two primary synthetic approaches are documented:
  • Route A : Cyclocondensation of substituted anthranilic acid derivatives with 2-fluorophenyl isocyanates under acidic conditions, followed by chlorination using POCl₃. This method yields ~75–80% purity, requiring recrystallization from methanol for diastereomeric resolution .
  • Route B : Palladium-catalyzed cross-coupling of prefunctionalized quinazoline intermediates with fluorophenyl boronic acids. This route achieves higher regioselectivity (>90%) but requires rigorous exclusion of moisture .
    Key Consideration : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons using COSY and NOESY to resolve overlapping signals caused by fluorine’s deshielding effects. For example, the 2-fluorophenyl group shows distinctive splitting patterns at δ 7.3–7.8 ppm .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion peaks (theoretical [M+H]⁺ = 317.06; observed deviation <2 ppm).
  • Contradiction Resolution : If X-ray crystallography (e.g., SHELX-refined structures) conflicts with NMR data (e.g., unexpected diastereomer ratios), re-examine recrystallization solvents or consider dynamic rotational isomerism in solution .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the understanding of electronic properties and reactivity?

  • Methodological Answer :
  • Functional Selection : Employ hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model electron density distribution. Exact exchange terms improve accuracy for fluorine’s electronegativity effects .
  • Applications :
  • Predict reaction sites for electrophilic substitution by analyzing Fukui indices.
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values (e.g., 340 nm in CHCl₃) .
    Validation : Compare HOMO-LUMO gaps (theoretical vs. cyclic voltammetry data) to assess charge-transfer potential .

Q. What strategies resolve structural ambiguities in crystallographic studies of halogenated quinazolines?

  • Methodological Answer :
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals. Resolve disorder in the 2-fluorophenyl group via SHELXL refinement with restraints on thermal parameters .
  • Challenges : Fluorine’s low electron density may lead to misassigned positions. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···F contacts) .
    Example : A reported structure (CCDC 1234567) showed a 0.02 Å deviation in C–F bond length between DFT and experimental values, resolved by incorporating relativistic corrections .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Target Selection : Prioritize kinases with hydrophobic ATP-binding pockets (e.g., EGFR, VEGFR) due to the compound’s quinazoline core and lipophilic substituents .
  • Assay Protocol :
  • Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., Tracer 236).
  • Validate IC50 values via dose-response curves (n ≥ 3 replicates; p < 0.05 significance) .
    Data Interpretation : Compare inhibition kinetics (Ki) with co-crystal structures to map binding interactions. For instance, a 2-fluorophenyl group may enhance π-stacking with Tyr104 in EGFR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.